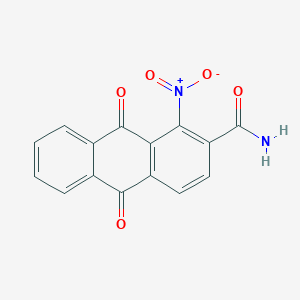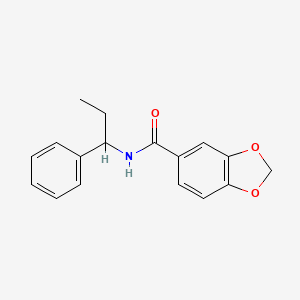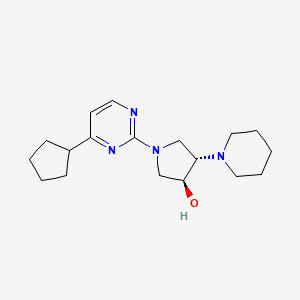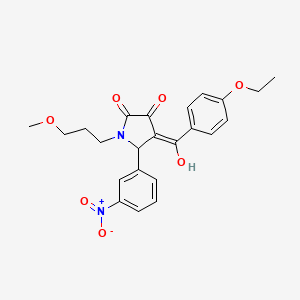![molecular formula C18H19NO3 B5376957 3-[(3,4-dimethoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5376957.png)
3-[(3,4-dimethoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3,4-dimethoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one, also known as DMPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPP is a synthetic analogue of the natural compound curcumin, which is found in turmeric. DMPP has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Mecanismo De Acción
The mechanism of action of 3-[(3,4-dimethoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one is not fully understood, but it is believed to act through multiple pathways. 3-[(3,4-dimethoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer development. 3-[(3,4-dimethoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one has also been shown to activate the Nrf2 pathway, which is involved in cellular antioxidant defense.
Biochemical and Physiological Effects:
3-[(3,4-dimethoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer effects, 3-[(3,4-dimethoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one has also been shown to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's disease. 3-[(3,4-dimethoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one has also been shown to have anti-oxidant effects and has been studied for its potential use in treating oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-[(3,4-dimethoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one is its relatively low toxicity, which makes it a promising candidate for further research and potential clinical use. However, 3-[(3,4-dimethoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one has also been shown to have poor solubility in aqueous solutions, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 3-[(3,4-dimethoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one. One area of interest is the development of novel 3-[(3,4-dimethoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one derivatives with improved solubility and bioavailability. Another area of interest is the investigation of 3-[(3,4-dimethoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one's potential use in combination with other drugs or therapies for enhanced efficacy. Additionally, further research is needed to fully understand the mechanism of action of 3-[(3,4-dimethoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one and its potential applications in various fields of scientific research.
Métodos De Síntesis
3-[(3,4-dimethoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one can be synthesized using a variety of methods, including the Claisen-Schmidt condensation reaction between 3,4-dimethoxybenzaldehyde and 4-methylacetophenone in the presence of a base catalyst. The resulting product is then treated with an amine, such as aniline, to form the final compound.
Aplicaciones Científicas De Investigación
3-[(3,4-dimethoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one has been extensively studied for its potential applications in various fields of scientific research. In the field of cancer research, 3-[(3,4-dimethoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one has been shown to have anti-tumor effects in various cancer cell lines, including breast, lung, and colon cancer cells. 3-[(3,4-dimethoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one has also been shown to have anti-inflammatory effects and has been studied for its potential use in treating inflammatory diseases, such as arthritis.
Propiedades
IUPAC Name |
(Z)-3-(3,4-dimethoxyanilino)-1-(4-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-13-4-6-14(7-5-13)16(20)10-11-19-15-8-9-17(21-2)18(12-15)22-3/h4-12,19H,1-3H3/b11-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GULHGOXCEHVUAJ-KHPPLWFESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CNC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C\NC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-methylphenyl)sulfonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5376877.png)

![(3aS*,6aS*)-2-allyl-5-(cyclopentylacetyl)-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5376890.png)
![2-methyl-5-{[3-(trifluoromethyl)benzyl]thio}-1,3,4-thiadiazole](/img/structure/B5376897.png)
![2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-(4-isopropylphenyl)acetamide](/img/structure/B5376899.png)
![3-(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)phenol](/img/structure/B5376907.png)


![2-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5376919.png)
![(4aS*,8aR*)-1-butyl-6-[(2-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5376924.png)

![2-methyl 4-propyl 5-{[3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acryloyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5376931.png)
![N-[3-(1H-imidazol-1-yl)propyl]-3-(2-nitrophenyl)acrylamide](/img/structure/B5376951.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-5-methylpyrazine-2-carboxamide](/img/structure/B5376965.png)